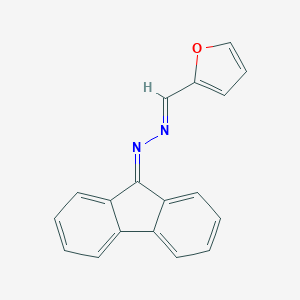
3-(4-Ethoxyphenyl)-2-thiophen-2-ylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxyphenyl)-2-thiophen-2-ylquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with an ethoxyphenyl group and a thienyl group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-2-thiophen-2-ylquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 4-ethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 2-thiophenecarboxylic acid under acidic conditions to yield the desired quinazolinone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
3-(4-Ethoxyphenyl)-2-thiophen-2-ylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazolinone core, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the ethoxyphenyl or thienyl moieties.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Quinazolinone derivatives, including this compound, have shown promise in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound’s unique chemical properties may make it useful in the development of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(4-Ethoxyphenyl)-2-thiophen-2-ylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and thienyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-(4-methoxyphenyl)-2-(2-thienyl)-4(3H)-quinazolinone
- 3-(4-chlorophenyl)-2-(2-thienyl)-4(3H)-quinazolinone
- 3-(4-fluorophenyl)-2-(2-thienyl)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 3-(4-Ethoxyphenyl)-2-thiophen-2-ylquinazolin-4-one may exhibit unique biological activities due to the presence of the ethoxy group, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C20H16N2O2S |
|---|---|
分子量 |
348.4g/mol |
IUPAC名 |
3-(4-ethoxyphenyl)-2-thiophen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C20H16N2O2S/c1-2-24-15-11-9-14(10-12-15)22-19(18-8-5-13-25-18)21-17-7-4-3-6-16(17)20(22)23/h3-13H,2H2,1H3 |
InChIキー |
UCGKKDGFKNSNBW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |
溶解性 |
0.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dichlorophenyl)methanone](/img/structure/B377712.png)
![N-{2-(4-bromophenyl)-1-[(3-chloroanilino)carbonyl]vinyl}benzamide](/img/structure/B377714.png)
![(3Z)-3-[2-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B377716.png)
![4-[(5-Methyl-2-furyl)(2-methylphenyl)4-morpholinylphosphorimidoyl]morpholine](/img/structure/B377718.png)
![Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B377719.png)

![N,N-diethyl-3-[(4-nitrophenyl)imino]-2-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-3,4-dihydro-2H-1,2,3lambda~5~-diazaphosphol-3-amine](/img/structure/B377721.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B377723.png)
![4-[6-Benzylidene-2-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexen-1-yl]morpholine](/img/structure/B377724.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-phenoxypropanohydrazide](/img/structure/B377727.png)
![1,5-dimethyl-2-phenyl-4-{[(1,2,3,3-tetramethyl-2,3-dihydro-1H-indol-5-yl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377728.png)
![4-{(2,5-dichlorophenyl)[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]4-morpholinylphosphorimidoyl}morpholine](/img/structure/B377730.png)
![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[3-hydroxy-4-(6-quinolinylacetyl)phenoxy]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B377734.png)
![N-(2-chlorobenzylidene)-N-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}amine](/img/structure/B377736.png)
